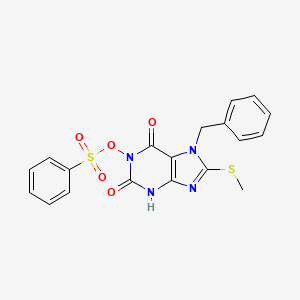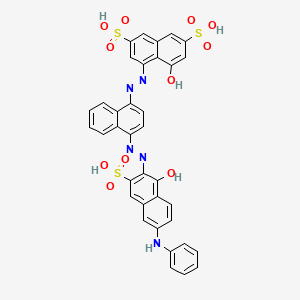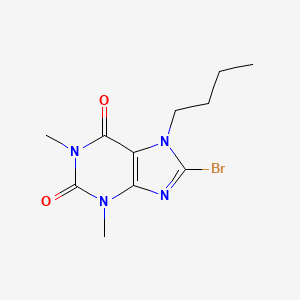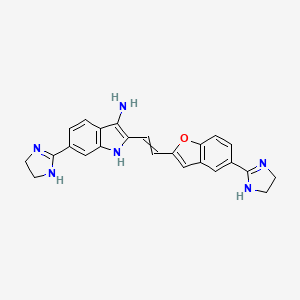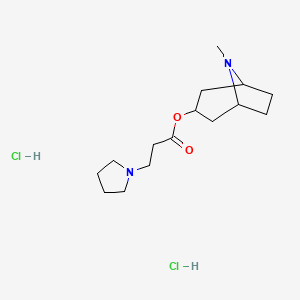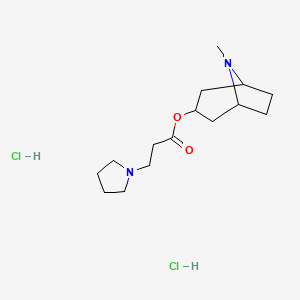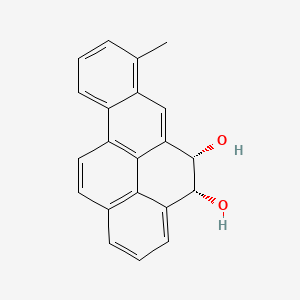
Benzo(a)pyrene-4,5-diol, 4,5-dihydro-7-methyl-, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(a)pyrene-4,5-diol, 4,5-dihydro-7-methyl-, cis- is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a complex organic compound that is part of the larger family of benzo(a)pyrene compounds, which are known for their presence in fossil fuels and their by-products, such as coal tar, tobacco smoke, and grilled foods. These compounds are of significant interest due to their potential carcinogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(a)pyrene-4,5-diol, 4,5-dihydro-7-methyl-, cis- typically involves the dihydroxylation of benzo(a)pyrene. This process can be achieved through various methods, including:
Osmium Tetroxide (OsO4) Catalysis: This method involves the use of osmium tetroxide as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) to achieve dihydroxylation.
Microbial Transformation: Certain microorganisms can metabolize benzo(a)pyrene to produce dihydrodiol derivatives.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and potential health hazards. when required, it is typically synthesized in specialized laboratories using the aforementioned synthetic routes under stringent safety protocols .
Chemical Reactions Analysis
Types of Reactions
Benzo(a)pyrene-4,5-diol, 4,5-dihydro-7-methyl-, cis- undergoes several types of chemical reactions, including:
Oxidation: This compound can be further oxidized to form epoxides and quinones.
Reduction: Reduction reactions can convert it back to its parent hydrocarbon or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring system.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4), and hydrogen peroxide (H2O2) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products
The major products formed from these reactions include various dihydrodiol epoxides, quinones, and other oxidized derivatives. These products are of interest due to their potential biological activities and environmental impacts .
Scientific Research Applications
Benzo(a)pyrene-4,5-diol, 4,5-dihydro-7-methyl-, cis- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: Researchers study its metabolic pathways and interactions with biological macromolecules to understand its toxicological effects.
Medicine: It serves as a reference compound in the development of analytical methods for detecting PAHs in biological samples.
Mechanism of Action
The mechanism of action of Benzo(a)pyrene-4,5-diol, 4,5-dihydro-7-methyl-, cis- involves its metabolic activation to reactive intermediates, such as diol epoxides. These intermediates can covalently bind to DNA, forming adducts that can lead to mutations and potentially carcinogenesis. The molecular targets include DNA bases, and the pathways involved are primarily those related to the cytochrome P450 enzyme system .
Comparison with Similar Compounds
Similar Compounds
Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide: Another metabolite of benzo(a)pyrene known for its strong carcinogenic properties.
Benzo(a)pyrene-cis-7,8-dihydrodiol: A similar dihydrodiol derivative with different substitution patterns.
Uniqueness
Benzo(a)pyrene-4,5-diol, 4,5-dihydro-7-methyl-, cis- is unique due to its specific dihydrodiol configuration and methyl substitution, which influence its chemical reactivity and biological interactions. These structural features distinguish it from other benzo(a)pyrene derivatives and contribute to its specific toxicological profile .
Properties
CAS No. |
83516-23-8 |
|---|---|
Molecular Formula |
C21H16O2 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
(4R,5S)-7-methyl-4,5-dihydrobenzo[a]pyrene-4,5-diol |
InChI |
InChI=1S/C21H16O2/c1-11-4-2-6-13-14-9-8-12-5-3-7-15-18(12)19(14)17(10-16(11)13)21(23)20(15)22/h2-10,20-23H,1H3/t20-,21+/m1/s1 |
InChI Key |
NITSBVABFXWELN-RTWAWAEBSA-N |
Isomeric SMILES |
CC1=C2C=C3[C@@H]([C@@H](C4=CC=CC5=C4C3=C(C2=CC=C1)C=C5)O)O |
Canonical SMILES |
CC1=C2C=C3C(C(C4=CC=CC5=C4C3=C(C2=CC=C1)C=C5)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


